5-Allyloxy-indan-1-one CAS 37869-09-3 chemical properties
5-Allyloxy-indan-1-one CAS 37869-09-3 chemical properties
5-Allyloxy-indan-1-one (CAS 37869-09-3): Chemical Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Design
As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, the selection of starting materials is rarely arbitrary. 5-Allyloxy-indan-1-one (CAS 37869-09-3) represents a highly versatile, bifunctional building block[1]. By combining a reactive cyclic ketone with a terminal alkene tethered via an ether linkage, this molecule serves as a critical scaffold in the development of advanced therapeutics, most notably fused pyrazole kinase inhibitors[2].
This technical guide deconstructs the physicochemical properties, chemical reactivity, and validated synthetic protocols of 5-Allyloxy-indan-1-one, providing researchers with a robust framework for integrating this compound into drug discovery pipelines.
Physicochemical Profiling & Structural Data
Understanding the baseline properties of 5-Allyloxy-indan-1-one is essential for predicting its behavior in various solvent systems and its compatibility with downstream synthetic transformations. The compound is derived from its precursor, 5-Hydroxy-1-indanone (CAS 3470-49-3)[3].
| Property | Value |
| Chemical Name | 5-Allyloxy-indan-1-one |
| CAS Registry Number | 37869-09-3 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Exact Mass | 188.0837 Da |
| Precursor CAS | 3470-49-3 (5-Hydroxy-1-indanone) |
| Key Functional Groups | Aryl ether, terminal alkene, cyclic ketone |
Chemical Reactivity & Scaffold Versatility
The architectural value of 5-Allyloxy-indan-1-one lies in its orthogonal reactivity, allowing independent modifications at two distinct sites:
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The C1 Ketone (Indanone Core): The carbonyl group is highly susceptible to nucleophilic attack. In medicinal chemistry, it is frequently subjected to condensation reactions with hydrazines to construct fused pyrazole heterocycles. Furthermore, the adjacent α -carbon (C2) can be deprotonated for targeted functionalization.
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The C5 Allyloxy Group: The terminal alkene provides a rich vector for structural diversification. It can undergo cross-metathesis (via Grubbs' catalysts), epoxidation, dihydroxylation, or thermal Claisen rearrangement to migrate the allyl group directly onto the aromatic ring, thereby freeing the C5 phenol for further derivatization.
Synthetic Methodologies: Protocols & Causality
The synthesis of 5-Allyloxy-indan-1-one is achieved via a Williamson ether synthesis ( SN2 O-alkylation)[2]. Below are two field-proven protocols. The choice between them depends on scale, safety constraints, and available equipment.
Caption: Synthesis workflow of 5-Allyloxy-indan-1-one via SN2 O-alkylation.
Protocol A: Strong-Base Mediated O-Alkylation (Patent Standard)
This method utilizes Sodium Hydride (NaH) and is optimal for rapid, high-yielding conversions[2].
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Step 1: Substrate Dissolution. Dissolve 5-hydroxy-1-indanone (1.0 eq) in a 1:2 mixture of anhydrous THF and DMF.
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Causality: THF ensures complete dissolution of the organic precursor. DMF acts as a polar aprotic accelerator; it selectively solvates the sodium cation ( Na+ ) generated in the next step, leaving the phenoxide anion "naked" and highly nucleophilic.
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Step 2: Deprotonation. Cool the reaction to 0°C. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise.
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Causality: The acid-base reaction is highly exothermic. Cooling prevents thermal degradation and side reactions (e.g., aldol condensation of the indanone core).
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Self-Validation Checkpoint: The cessation of H2 gas evolution (bubbling) visually confirms that deprotonation is complete.
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Step 3: Alkylation. Add Allyl Bromide (1.1 eq) dropwise. Warm to room temperature and stir overnight.
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Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or C-alkylation. Warming to RT provides the activation energy necessary to drive the SN2 reaction to completion.
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Step 4: Quench & Extraction. Quench cautiously with water. Extract with Ethyl Acetate (EtOAc), wash the organic layer extensively with brine, and dry over MgSO4 .
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Causality: Water neutralizes unreacted NaH. Brine washing is critical here to pull residual DMF out of the organic phase, preventing solvent contamination during concentration.
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Protocol B: Mild-Base Mediated O-Alkylation (Kinetic Resolution Standard)
This method, utilized in kinetic resolution studies, employs Potassium Carbonate ( K2CO3 ) and is ideal for scalable, safer operations[4].
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Step 1: Dissolve 5-hydroxy-1-indanone in Acetone. Add K2CO3 (2.0 eq) and Allyl Bromide (1.5 eq).
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Causality: Acetone is a mild polar aprotic solvent that works synergistically with K2CO3 . Because K2CO3 is a weaker base, it establishes an equilibrium rather than an irreversible deprotonation.
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Step 2: Heat the mixture to reflux (~56°C) for 12-24 hours.
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Causality: The weaker nucleophilicity of the equilibrium-driven phenoxide requires continuous thermal energy to push the alkylation forward.
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Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The product will show a significantly higher Rf value than the highly polar phenolic starting material.
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Application in Drug Discovery: Kinase Inhibitor Scaffolds
In oncology, the dysregulation of protein kinases is a primary driver of tumorigenesis. 5-Allyloxy-indan-1-one is prominently featured in the synthesis of fused tri- and tetra-cyclic pyrazole kinase inhibitors (), which act as potent antineoplastic agents[2].
The indanone core is condensed with hydrazine derivatives to form a rigid, flat pyrazole system that mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region. Concurrently, the allyloxy group at the C5 position projects outward into the solvent-exposed region of the active site. This allyl group acts as a critical synthetic handle, enabling medicinal chemists to append solubilizing groups or optimize pharmacokinetic properties without disrupting the core binding affinity.
Caption: Role of 5-Allyloxy-indan-1-one in developing fused pyrazole kinase inhibitors.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 5-Allyloxy-indan-1-one before deploying it into complex drug discovery workflows, the following analytical checkpoints must be met:
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¹H NMR Spectroscopy (CDCl₃, 400 MHz):
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Validation: The disappearance of the broad phenolic -OH singlet (typically ~5.5 - 9.0 ppm depending on concentration/H-bonding).
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Confirmation: Appearance of the characteristic allyl spin system: A multiplet at ~6.0 ppm (internal alkene proton, 1H), two overlapping doublets/multiplets at ~5.3-5.4 ppm (terminal alkene protons, 2H), and a doublet at ~4.5 ppm (allylic CH2 adjacent to oxygen, 2H).
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Mass Spectrometry (ESI-MS):
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Validation: Observation of the [M+H]+ ion at m/z 189.1, confirming the molecular weight of the alkylated product.
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HPLC Purity:
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Validation: A single sharp peak at a longer retention time (using a reverse-phase C18 column) compared to the more polar 5-hydroxy-1-indanone precursor.
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References
- Google Patents. "Fused tri and tetra-cyclic pyrazole kinase inhibitors" (Patent WO2004080973A1). Accessed April 1, 2026.
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Researcher.Life / University of Groningen. "Kinetic resolution of 5-allyloxy-1-indanone". Accessed April 1, 2026. URL: [Link]
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Chemsrc. "5-Hydroxy-1-indanone | CAS#:3470-49-3 Chemical & Physical Properties". Accessed April 1, 2026. URL:[Link]
